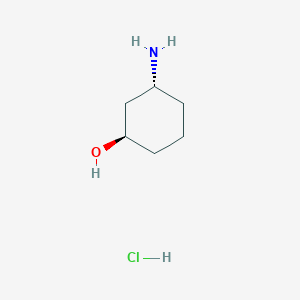

(1R,3R)-3-aminocyclohexanol hydrochloride

Description

The exact mass of the compound (1R,3R)-3-Aminocyclohexanol hydrochloride, 95% is 151.0763918 g/mol and the complexity rating of the compound is 74.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,3R)-3-aminocyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R)-3-aminocyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,3R)-3-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXTVICXVECGR-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,3R)-3-aminocyclohexanol hydrochloride molecular structure and stereochemistry

An In-depth Technical Guide to (1R,3R)-3-Aminocyclohexanol Hydrochloride: Structure, Synthesis, and Application

Foreword: The Strategic Importance of Chiral Scaffolds

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is the very foundation of therapeutic efficacy and safety. Chiral building blocks, such as (1R,3R)-3-aminocyclohexanol hydrochloride, serve as critical starting points for the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). The cyclohexane ring provides a rigid, predictable scaffold, while the defined trans relationship between the amino and hydroxyl groups offers specific vectors for molecular elaboration. This guide provides an in-depth analysis of this valuable compound, from its fundamental stereochemical properties to its synthesis and application, offering field-proven insights for researchers and drug development professionals.

Part 1: Molecular Structure and Stereochemistry: A Foundation of Chirality

The utility of (1R,3R)-3-aminocyclohexanol hydrochloride is intrinsically linked to its well-defined three-dimensional structure. Understanding its stereochemistry is paramount to its effective use in synthesis.

Absolute and Relative Configuration

3-Aminocyclohexanol possesses two stereocenters at carbons C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) pair are enantiomers and are classified as trans isomers, meaning the hydroxyl and amino groups are on opposite sides of the cyclohexane ring. The (1R,3S) and (1S,3R) pair are also enantiomers and are classified as cis isomers, with both groups on the same side of the ring.[1]

The designation (1R,3R) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an absolute configuration to each stereocenter based on the atomic number of the attached atoms.

Caption: Cahn-Ingold-Prelog priorities for (1R,3R)-3-Aminocyclohexanol.

Conformational Analysis: The Diequatorial Preference

The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation. For a 1,3-disubstituted cyclohexane like 3-aminocyclohexanol, the substituents can occupy either axial or equatorial positions. For the trans-(1R,3R) isomer, two chair conformations are possible through a process known as a ring flip.

The most stable and overwhelmingly predominant conformation is the one where both the hydroxyl and amino groups occupy equatorial positions.[2] This arrangement minimizes steric strain by avoiding unfavorable 1,3-diaxial interactions that would occur if the groups were in axial positions.[2] This conformational lock is a key feature, providing a rigid and predictable geometry for further synthetic modifications.

Caption: Conformational equilibrium of trans-3-aminocyclohexanol.

The Role of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt, meaning the basic amino group is protonated to form an ammonium chloride salt. This has significant practical advantages. The salt form is typically a stable, crystalline solid that is easier to handle and weigh than the free base, which can be a liquid or a low-melting solid.[3][4] Furthermore, the ionic character of the salt dramatically increases its solubility in polar protic solvents, including water and alcohols, which is often beneficial for reaction setup.[4]

Part 2: Physicochemical and Spectroscopic Characterization

Proper characterization is essential for confirming the identity and purity of the starting material.

Physicochemical Properties

The fundamental properties of (1R,3R)-3-aminocyclohexanol hydrochloride are summarized below. Note that some values, like pKa, are often based on computational predictions for the free base.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [5] |

| Molecular Weight | 151.63 g/mol | [5] |

| Appearance | Off-White to Pale Brown Solid | [6] |

| CAS Number | 2377847-94-2 (for 1S,3S HCl) | [7] |

| Predicted pKa (hydroxyl) | 15.09 ± 0.40 | [4] |

Note: The CAS number for the specific (1R,3R) hydrochloride enantiomer is less commonly cited than its (1S,3S) counterpart, but they share identical physical properties.

Spectroscopic Signature

Spectroscopic analysis provides a definitive fingerprint of the molecule's structure and conformation.

-

¹H NMR Spectroscopy: In a deuterated solvent like D₂O or DMSO-d₆, the protons on C1 and C3 (the carbons bearing the -OH and -NH₃⁺ groups) are of particular interest. Due to the strong preference for the diequatorial conformation, these protons will be in axial positions. They will appear as broad multiplets with large axial-axial coupling constants (J ≈ 8-12 Hz) to the adjacent axial protons, confirming their orientation.[2][8]

-

¹³C NMR Spectroscopy: The spectrum will show six distinct signals corresponding to the six carbon atoms of the cyclohexane ring, confirming the molecule's asymmetry. The chemical shifts of C1 and C3 will be downfield due to the deshielding effect of the attached heteroatoms (oxygen and nitrogen).

-

Infrared (IR) Spectroscopy: Key vibrational bands will be present. A broad absorption in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching of the hydroxyl group. Strong, broad bands between 2500-3000 cm⁻¹ are characteristic of the N-H stretching vibrations of the ammonium salt.

Part 3: Synthesis and Manufacturing Strategies

The enantiopure synthesis of (1R,3R)-3-aminocyclohexanol is a critical challenge. The choice of synthetic route is dictated by factors such as scalability, cost, and the desired optical purity.

Strategy 1: Stereoselective Reduction of β-Enaminoketones

This classical chemical approach offers excellent control over stereochemistry through the use of a chiral auxiliary. The underlying principle is to establish the stereochemistry in an acyclic precursor or an intermediate, which then directs the formation of the chiral centers in the final product.

Experimental Protocol: Synthesis via Chiral β-Enaminoketone Reduction

This protocol is adapted from methodologies described in the literature for synthesizing substituted 3-aminocyclohexanols.[8][9]

Step 1: Formation of the Chiral β-Enaminoketone

-

To a solution of a 1,3-cyclohexanedione derivative (1.0 eq) in toluene, add a chiral amine such as (R)-α-methylbenzylamine (1.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Reflux the mixture for 3-4 hours until no more water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid β-enaminoketone by recrystallization from a solvent system like CH₂Cl₂/hexane. The chiral amine ensures the enaminoketone is formed as a single diastereomer.

Step 2: Diastereoselective Reduction

-

In a separate flask, prepare a solution of the purified β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.

-

Cool the solution in an ice bath.

-

Carefully add small pieces of sodium metal (e.g., 10-15 eq) portion-wise, maintaining the temperature below 10 °C. The dissolving metal reduction reduces both the ketone and the enamine double bond. The stereoselectivity is influenced by the steric hindrance of the chiral auxiliary, typically favoring the formation of the trans amino alcohol.

-

After the sodium is completely consumed, quench the reaction carefully with water.

-

Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino alcohol.

Step 3: Deprotection and Salt Formation

-

The chiral auxiliary (benzyl group) is typically removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After deprotection, dissolve the resulting free base in a suitable solvent like isopropanol or ether.

-

Add a solution of HCl in the same solvent to precipitate the desired (1R,3R)-3-aminocyclohexanol hydrochloride.

-

Collect the solid by filtration and dry under vacuum.

Caption: Workflow for synthesis via β-enaminoketone reduction.

Strategy 2: Biocatalytic Cascade Reaction

Biocatalysis represents a more modern, "green" approach to chiral synthesis. It leverages the exquisite selectivity of enzymes to perform specific transformations under mild aqueous conditions, often yielding products with very high enantiomeric excess.

Conceptual Protocol: Chemoenzymatic Synthesis

This approach combines traditional chemistry with enzymatic transformations. A key strategy involves the enzymatic reduction of a prochiral ketone followed by enzymatic amination.[10][11]

-

Chemical Synthesis of Precursor: Synthesize 3-hydroxycyclohexanone from a readily available starting material.

-

Biocatalytic Amination: Employ an R-selective amine transaminase (ATA) enzyme.

-

The ATA enzyme transfers an amino group from a donor molecule (like isopropylamine) to the ketone of 3-hydroxycyclohexanone.

-

This reaction is highly stereoselective, converting the prochiral ketone into the chiral amine with the desired (R) configuration at C3. The existing hydroxyl group at C1 directs the stereochemical outcome.

-

The reaction is typically run in an aqueous buffer at or near room temperature.

-

-

Product Isolation: After the enzymatic reaction is complete, the product is isolated from the aqueous medium, purified, and converted to the hydrochloride salt as previously described.

Caption: Conceptual workflow for biocatalytic synthesis.

Part 4: Applications in Drug Development

The value of (1R,3R)-3-aminocyclohexanol hydrochloride lies in its application as a rigid scaffold for building complex molecules where the spatial relationship between the amino and hydroxyl functionalities is critical for biological activity.

Case Study: Potent TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-validated target for the development of novel analgesics (painkillers). Researchers have found that incorporating the (1R,3R)-3-aminocyclohexanol moiety into isoxazole carboxamide structures leads to potent and orally active TRPV1 antagonists.[6][12] In this context, the hydroxyl group might serve as a hydrogen bond donor, while the amino group (or a derivative thereof) acts as a key anchoring point within the receptor's binding site. The rigid cyclohexane backbone ensures these two interaction points are held at an optimal distance and orientation for high-affinity binding.

Other Therapeutic Areas

This chiral building block is also being explored in the synthesis of inhibitors for other important biological targets. For instance, it has been used in the development of selective and potent NLRP3 inhibitors, which are being investigated for the treatment of a range of inflammatory diseases.[12] Its use as an intermediate extends to compounds for treating conditions like rheumatoid arthritis and psoriasis.[13]

Conclusion

(1R,3R)-3-Aminocyclohexanol hydrochloride is more than just a chemical reagent; it is a key enabling tool for the modern medicinal chemist. Its defined absolute and relative stereochemistry, combined with a conformationally locked structure, provides a reliable platform for the rational design of sophisticated drug candidates. A thorough understanding of its properties, characterization, and the strategic rationale behind its synthesis allows researchers to fully leverage its potential in accelerating the journey from a chemical drawing to a life-changing therapeutic.

References

-

Home Sunshine Pharma. (n.d.). (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3. Retrieved from [Link]

-

Cuevas-Yañez, E., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. Retrieved from [Link]

-

PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghislieri, D., et al. (2013). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Catalysis Science & Technology, 3(10), 2548-2551. Retrieved from [Link]

-

PubChem. (n.d.). (1S,3R)-3-aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 3-AMINOCYCLOHEXANOL, (1S,3S)-. Retrieved from [Link]

-

PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). (1S,3R)-3-Aminocyclohexanol hydrochloride. Retrieved from [Link]

-

University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server. Retrieved from [Link]

Sources

- 1. 3-Aminocyclohexanol | 40525-77-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 5. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 12. (1S,3R)-3-aminocyclohexanol | 1110772-04-7 | Benchchem [benchchem.com]

- 13. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Physical and chemical characteristics of (1R,3R)-3-aminocyclohexanol hydrochloride

An In-Depth Technical Guide to (1R,3R)-3-Aminocyclohexanol Hydrochloride: Properties, Analysis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: (1R,3R)-3-Aminocyclohexanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid cyclohexane scaffold, combined with the specific trans stereochemical arrangement of its amino and hydroxyl functionalities, offers a unique platform for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical characteristics of (1R,3R)-3-aminocyclohexanol hydrochloride, outlines robust analytical methodologies for its characterization, and explores its applications in drug discovery. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Chemical Identity and Structural Properties

(1R,3R)-3-Aminocyclohexanol hydrochloride is the hydrochloride salt of a specific stereoisomer of 3-aminocyclohexanol. The "(1R,3R)" designation defines the absolute configuration at the two chiral centers, C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This specific stereochemistry results in a trans relationship between the two functional groups, which dictates their spatial orientation and subsequent reactivity. In its most stable chair conformation, both the hydroxyl and amino groups occupy equatorial positions, minimizing steric hindrance.

The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, making it more amenable to handling and use in various reaction conditions.[1]

| Property | Value | Source(s) |

| IUPAC Name | (1R,3R)-3-aminocyclohexan-1-ol hydrochloride | [2] |

| Synonyms | trans-3-Aminocyclohexanol hydrochloride | [3][4] |

| CAS Number | 1817645-57-0 | [2][5][6] |

| Molecular Formula | C₆H₁₄ClNO | [5][6] |

| Molecular Weight | 151.63 g/mol | [5][6] |

| SMILES | O[C@H]1CN.[H]Cl | [5] |

Physicochemical Characteristics

The physical properties of (1R,3R)-3-aminocyclohexanol hydrochloride are critical for its storage, handling, and application in synthesis.

| Property | Description | Source(s) |

| Appearance | Typically an off-white to pale brown solid or powder. | [7] |

| Solubility | Enhanced solubility in polar solvents due to the hydrochloride salt.[1] Soluble in water and methanol.[7] | [1][7] |

| Melting Point | Specific data for this isomer is not consistently reported; however, related trans-aminocyclohexanol hydrochlorides melt in the range of 168-227°C, suggesting similar thermal behavior.[1] | [1] |

| Storage | Should be stored in a well-ventilated, dry place under an inert atmosphere, often at refrigerated temperatures (2-8°C or 4°C).[4][5][6][8] | [4][5][6][8] |

Synthesis and Stereochemical Control

The synthesis of specific stereoisomers like (1R,3R)-3-aminocyclohexanol is a non-trivial challenge that underscores the importance of stereoselective synthesis in modern organic chemistry. One established method involves the diastereoselective reduction of β-enaminoketones.[9] This approach allows for the controlled formation of the desired stereocenters.

A generalized workflow for such a synthesis is as follows:

-

Enaminoketone Formation: A 1,3-cyclohexanedione derivative is condensed with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a chiral β-enaminoketone.[9]

-

Diastereoselective Reduction: The enaminoketone is then reduced. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome, yielding the desired diastereomer of the amino alcohol.[9]

-

Deprotection & Salt Formation: Subsequent removal of the chiral auxiliary and treatment with hydrochloric acid yields the target (1R,3R)-3-aminocyclohexanol hydrochloride.

Caption: Generalized synthetic workflow for (1R,3R)-3-aminocyclohexanol HCl.

Analytical Characterization Workflow

Ensuring the identity, purity, and stereochemical integrity of (1R,3R)-3-aminocyclohexanol hydrochloride is paramount. A multi-step analytical workflow is typically employed.

Caption: Standard analytical workflow for compound characterization.

Protocol: Purity Determination by HPLC

This protocol provides a general method for assessing the purity of (1R,3R)-3-aminocyclohexanol hydrochloride. Due to the lack of a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.

Objective: To determine the chemical purity of the sample by High-Performance Liquid Chromatography (HPLC).

Materials:

-

(1R,3R)-3-aminocyclohexanol hydrochloride sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV or ELSD detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detector: UV at 210 nm (for end-absorption) or ELSD

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

-

Trustworthiness Note: This protocol's validity relies on proper system suitability tests (e.g., injection precision, resolution) and method validation to ensure accuracy and reproducibility.

Applications in Drug Discovery

(1R,3R)-3-Aminocyclohexanol hydrochloride is not a therapeutic agent itself but a crucial chiral intermediate. Its rigid structure and defined stereochemistry are exploited to confer specific three-dimensional conformations to target molecules, which is critical for selective binding to biological targets like enzymes or receptors.

-

Scaffold for Bioactive Molecules: It serves as a foundational piece in the synthesis of novel pharmaceutical compounds. Its bifunctional nature (amino and hydroxyl groups) allows for diverse chemical modifications.

-

Analgesics and Anti-inflammatory Agents: The aminocyclohexanol motif is found in various compounds investigated for analgesic and anti-inflammatory properties.[10]

-

TRPV1 Antagonists: It has been used as a reactant in the preparation of isoxazole carboxamide compounds, which are potent and orally active antagonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, a target for pain relief.[7]

-

Asymmetric Synthesis: The compound can act as a chiral auxiliary, guiding the stereochemical course of a reaction to produce a single desired enantiomer of a more complex molecule.[10]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification:

-

Harmful if swallowed (H302).[12]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14][15]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14]

-

Handling: Avoid breathing dust.[2] Wash hands thoroughly after handling.[13][14] Avoid contact with skin, eyes, and clothing.

Storage Recommendations:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[13]

-

Conditions: Store under an inert atmosphere.[7] Recommended storage is often in a refrigerator (2-8°C) to ensure long-term stability.[4][8]

Conclusion

(1R,3R)-3-Aminocyclohexanol hydrochloride is a high-value chemical entity whose utility is defined by its precise stereochemistry. Its physical stability as a hydrochloride salt, combined with the synthetic versatility offered by its trans-1,3-amino alcohol structure, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, analytical characterization, and safe handling is fundamental to leveraging its full potential in the development of next-generation therapeutics.

References

- Home Sunshine Pharma. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3.

- Benchchem. (1R,3S)-3-Aminocyclohexanol | 6982-42-9.

- PubChem. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491.

- Smolecule. trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7.

- Thermo Fisher Scientific.

- CymitQuimica. (1R,3S)-3-Aminocyclohexanol.

- Fisher Scientific.

- ChemicalBook. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7.

- ChemScene. (1R,3R)-3-Aminocyclohexan-1-ol hydrochloride | 1817645-57-0.

- Chem-Impex. 3-Amino-ciclohexanol.

- Fisher Scientific.

- National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- PubChem. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490.

- BLD Pharm. 1817645-57-0|(1R,3R)-3-Aminocyclohexanol hydrochloride.

- Advanced ChemBlocks. (1R,3R)-3-aminocyclohexan-1-ol hydrochloride.

- LabSolutions. (1S,3S)-3-aminocyclohexanol;hydrochloride.

- Achmem. trans-3-Aminocyclohexanol hydrochloride.

- BLD Pharm. 124555-43-7|trans-3-Aminocyclohexanol hydrochloride.

Sources

- 1. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 2. (1R,3R)-3-aminocyclohexan-1-ol hydrochloride 97% | CAS: 1817645-57-0 | AChemBlock [achemblock.com]

- 3. labsolu.ca [labsolu.ca]

- 4. achmem.com [achmem.com]

- 5. chemscene.com [chemscene.com]

- 6. 1817645-57-0|(1R,3R)-3-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]

- 7. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [chemicalbook.com]

- 8. 124555-43-7|trans-3-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]

- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. (1R,3S)-3-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

- 12. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Spectroscopic data (NMR, IR, MS) for (1R,3R)-3-aminocyclohexanol hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of (1R,3R)-3-Aminocyclohexanol Hydrochloride

Introduction

(1R,3R)-3-aminocyclohexanol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and materials science. Its specific stereochemistry makes it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals. As a hydrochloride salt, its solubility and handling properties are enhanced for laboratory use. The precise confirmation of its structure and stereochemistry is paramount for its application in drug development and scientific research, necessitating a multi-faceted analytical approach.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize (1R,3R)-3-aminocyclohexanol hydrochloride. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, and providing validated protocols for data acquisition.

Molecular Structure and Stereochemical Rationale

The designation (1R,3R) defines the absolute configuration at the two chiral centers, C-1 (bearing the hydroxyl group) and C-3 (bearing the amino group). This results in a trans diastereomer. In its most stable chair conformation, steric hindrance is minimized when both the hydroxyl and the ammonium groups occupy equatorial positions. This diequatorial arrangement is the key to interpreting the compound's spectroscopic behavior, particularly in NMR.

Caption: Favored diequatorial chair conformation of (1R,3R)-3-aminocyclohexanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed stereochemistry of cyclic compounds like aminocyclohexanols. The spatial orientation of protons and carbons within the cyclohexane ring creates distinct magnetic environments that manifest as unique chemical shifts and coupling constants.[1]

¹H NMR Spectroscopy: The Stereochemical Fingerprint

The ¹H NMR spectrum provides definitive evidence for the trans-diequatorial conformation. The key diagnostic signals are those for the methine protons at C-1 and C-3 (H-1 and H-3), which are in axial positions. An axial proton exhibits large coupling constants (typically 8-13 Hz) with adjacent axial protons and smaller coupling constants (2-5 Hz) with adjacent equatorial protons.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H-1 (CH-OH) | ~3.6 - 3.8 | tt | J_ax,ax ≈ 11 Hz, J_ax,eq ≈ 4 Hz | Axial proton coupled to two axial and two equatorial protons on C-2 and C-6. |

| H-3 (CH-NH₃⁺) | ~3.1 - 3.3 | tt | J_ax,ax ≈ 11 Hz, J_ax,eq ≈ 4 Hz | Axial proton coupled to two axial and two equatorial protons on C-2 and C-4. Deshielded by the ammonium group. |

| Cyclohexyl H | ~1.2 - 2.2 | m | - | Complex overlapping signals from the remaining 8 methylene protons on the ring. |

Note: In the presence of D₂O, the signals for the O-H and N-H protons are typically exchanged and do not appear in the spectrum.

¹³C NMR Spectroscopy

Due to the molecule's asymmetry, the ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the cyclohexane ring.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-1 (CH-OH) | ~68 - 72 | Carbon bearing the hydroxyl group. |

| C-3 (CH-NH₃⁺) | ~48 - 52 | Carbon bearing the ammonium group. |

| C-2, C-4, C-5, C-6 | ~20 - 40 | Aliphatic carbons of the cyclohexane ring. |

Experimental Protocol: NMR Sample Preparation

Accurate and reproducible NMR data is contingent on meticulous sample preparation.[1]

-

Sample Weighing: Accurately weigh 5-10 mg of (1R,3R)-3-aminocyclohexanol hydrochloride for ¹H NMR analysis.

-

Solvent Selection: Deuterated water (D₂O) is an excellent choice as the hydrochloride salt is highly soluble. Alternatively, methanol-d₄ (CD₃OD) or DMSO-d₆ can be used.

-

Dissolution: Transfer the sample to a clean NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Vortex the tube until the sample is completely dissolved. A brief sonication may aid dissolution if needed.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the data following standard instrument protocols for shimming and tuning.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For (1R,3R)-3-aminocyclohexanol hydrochloride, the key signatures are from the hydroxyl, ammonium, and alkyl C-H groups.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Band |

|---|---|---|

| ~3400 - 3200 | O-H Stretch | Strong and broad, indicative of hydrogen bonding. |

| ~3200 - 2800 | N-H Stretch (NH₃⁺) | Very broad and strong absorption, characteristic of a primary amine salt. Often overlaps with C-H stretches. |

| ~2950 - 2850 | C-H Stretch (Aliphatic) | Medium to strong sharp peaks. |

| ~1600 - 1500 | N-H Bend (NH₃⁺) | Medium intensity, asymmetric and symmetric bending vibrations. |

| ~1100 - 1050 | C-O Stretch | Strong intensity, typical for a secondary alcohol. |

The IR spectrum of an amine salt is distinct from that of the free amine. The presence of the broad, strong "ammonium band" between 2800 and 3200 cm⁻¹ is a definitive indicator of the protonated amine group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid (1R,3R)-3-aminocyclohexanol hydrochloride powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, analysis is typically performed on the free base, (1R,3R)-3-aminocyclohexanol (C₆H₁₃NO, MW: 115.18), as the salt dissociates in the ion source. The molecular ion peak (M⁺) for the free base would be at m/z 115. Alcohols and amines often show weak or absent molecular ion peaks due to rapid fragmentation.[2]

Common Fragmentation Pathways

-

Dehydration (Loss of H₂O): A common fragmentation for cyclic alcohols, leading to a peak at [M-18]⁺.[3]

-

Loss of Ammonia (Loss of NH₃): Fragmentation can lead to the loss of the amino group, resulting in a peak at [M-17]⁺.

-

Alpha-Cleavage: The bond adjacent to the C-O or C-N bond can break, leading to resonance-stabilized fragments.

Predicted Key Mass Fragments

| m/z Value | Proposed Fragment | Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) of the free base |

| 98 | [C₆H₁₂O]⁺ | Loss of NH₃ |

| 97 | [C₆H₁₁N]⁺ | Loss of H₂O |

| 82 | [C₅H₆N]⁺ | Ring cleavage and loss of CH₂OH |

| 57 | [C₃H₇N]⁺ or [C₄H₉]⁺ | Complex ring cleavage |

Caption: Plausible fragmentation pathways for (1R,3R)-3-aminocyclohexanol in MS.

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of (1R,3R)-3-aminocyclohexanol hydrochloride requires a synergistic use of all three spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

Caption: Integrated workflow for the structural elucidation of the target compound.

Conclusion

The spectroscopic characterization of (1R,3R)-3-aminocyclohexanol hydrochloride is a clear example of modern analytical chemistry in practice. While IR and MS confirm the presence of the required functional groups and the correct molecular weight, it is NMR spectroscopy that provides the definitive, high-resolution evidence of the compound's specific trans stereochemistry through the analysis of proton coupling constants. This integrated approach ensures the structural integrity and purity of this key chiral building block, which is essential for its successful application in research and development.

References

- BenchChem. (n.d.). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.

- Molecules. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- ChemicalBook. (n.d.). trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum.

- PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride.

- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.

- PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol.

- ACS Publications. (2008). Enantioselective Fluorescence Sensing of Chiral α-Amino Alcohols.

- Westmont College. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.

- Chemchart. (n.d.). 3-aminocyclohexanol - Chemical Safety, Models, Suppliers, Regulation, and Patents.

- ChemScene. (n.d.). cis-3-Amino-cyclohexanol hydrochloride.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.

- Advanced ChemBlocks. (n.d.). (1R,3R)-3-aminocyclohexan-1-ol hydrochloride.

- ChemScene. (n.d.). (1R,3R)-3-Aminocyclohexan-1-ol hydrochloride.

- LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- ChemicalBook. (n.d.). (1S,3R)-3-AMINOCYCLOHEXANOL.

- PubChem. (n.d.). (1S,3R)-3-aminocyclohexanol.

- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- CymitQuimica. (n.d.). (1R,3S)-3-Aminocyclohexanol.

- Michigan State University. (n.d.). Mass Spectrometry.

- YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns.

- YouTube. (2022, November 22). mass spectrum & fragmentation of 3-hexanol.

- NIST. (n.d.). Triethanolamine hydrochloride.

- MDPI. (2021). Chiral Molecules: Properties, Synthesis and Analysis.

- Wikipedia. (n.d.). Chiral analysis.

Sources

An In-depth Technical Guide to the Solubility Profile of (1R,3R)-3-aminocyclohexanol Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical overview of the solubility profile of (1R,3R)-3-aminocyclohexanol hydrochloride. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, outlines robust experimental methodologies for solubility determination, and discusses the critical factors influencing the dissolution of this and similar amine hydrochloride salts. This approach is designed to empower researchers with both the theoretical framework and the practical tools necessary to evaluate and modulate the solubility of this compound in various solvent systems.

Physicochemical Characterization of (1R,3R)-3-aminocyclohexanol Hydrochloride

A thorough understanding of the physicochemical properties of (1R,3R)-3-aminocyclohexanol hydrochloride is essential for interpreting its solubility behavior. The molecule, with the chemical formula C₆H₁₄ClNO, possesses a cyclohexane backbone with an amino group and a hydroxyl group in a specific stereochemical arrangement.[1] The hydrochloride salt form significantly influences its physical and chemical characteristics compared to its free base.

Key Physicochemical Properties:

| Property | Value/Information | Significance for Solubility |

| Molecular Formula | C₆H₁₄ClNO | Indicates the elemental composition. |

| Molecular Weight | 151.63 g/mol [1][2] | Influences molar solubility calculations. |

| Appearance | Likely a white to off-white crystalline solid | Physical state impacts dissolution kinetics. |

| pKa (predicted, for related free base) | ~15.09 (for the hydroxyl group)[2][3] | The pKa of the protonated amine is crucial for understanding pH-dependent solubility. As an amine hydrochloride, the amino group will be protonated. |

| LogP (predicted) | 0.6704[1] | Indicates a degree of lipophilicity, suggesting some solubility in less polar organic solvents might be possible, though the salt form will dominate behavior in polar media. |

The formation of a hydrochloride salt from the amine functional group is a common strategy in pharmaceutical development to enhance aqueous solubility and improve bioavailability.[4] The ionic character imparted by the salt dramatically increases the compound's polarity, making it more amenable to dissolution in polar solvents.[2][4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. As a polar, ionic compound, (1R,3R)-3-aminocyclohexanol hydrochloride is expected to exhibit the highest solubility in polar protic solvents that can effectively solvate both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding.

Expected Solubility Trends:

-

High Solubility: In solvents like water, methanol, and ethanol, which are highly polar and capable of hydrogen bonding.

-

Moderate to Low Solubility: In polar aprotic solvents such as acetone and acetonitrile, which have a dipole moment but lack hydrogen bond donating capabilities.

-

Very Low to Insoluble: In nonpolar solvents like toluene and hexane, which cannot effectively solvate the charged species.

Experimental Determination of Solubility

Given the scarcity of published data, experimental determination is crucial. The following protocols describe established methods for accurately measuring the solubility of a compound like (1R,3R)-3-aminocyclohexanol hydrochloride.

Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of (1R,3R)-3-aminocyclohexanol hydrochloride to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Isothermal Shake-Flask Solubility Workflow.

High-Throughput Screening (HTS) Kinetic Solubility Assay

For early-stage drug discovery, a faster, albeit less precise, kinetic solubility measurement can be employed using nephelometry.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of (1R,3R)-3-aminocyclohexanol hydrochloride in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer within a microplate.

-

Precipitation Monitoring: Observe the formation of precipitate as the compound's concentration exceeds its solubility limit. This can be detected by measuring the increase in light scattering using a laser nephelometer.[5]

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

References

Thermochemical data for (1R,3R)-3-aminocyclohexanol hydrochloride

An In-depth Technical Guide to the Thermochemical Analysis of (1R,3R)-3-Aminocyclohexanol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the thermochemical characterization of (1R,3R)-3-aminocyclohexanol hydrochloride, a chiral amino alcohol salt of interest in pharmaceutical development. Recognizing the current absence of publicly available, compound-specific thermochemical data, this document serves as a procedural and interpretive guide for researchers and drug development professionals. It outlines the critical importance of properties such as thermal stability, decomposition kinetics, and heat capacity in the context of drug substance manufacturing, formulation, and storage. Detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, explaining not just the "how" but the "why" behind methodological choices. Furthermore, this guide introduces a robust computational chemistry workflow for the ab initio prediction of thermochemical parameters, a vital tool for early-stage development and for complementing experimental findings. By providing a self-validating system of experimental and computational approaches, this whitepaper equips scientists with the necessary tools to generate and interpret the essential thermochemical data for (1R,3R)-3-aminocyclohexanol hydrochloride and related active pharmaceutical ingredients (APIs).

Introduction: The "Why" of Thermochemical Data in Pharmaceutical Salts

(1R,3R)-3-aminocyclohexanol hydrochloride is a chiral organic salt.[1] In pharmaceutical development, the solid-state properties of such compounds are as critical as their pharmacological activity. The hydrochloride salt form is frequently used to enhance the solubility and stability of parent compounds.[2] However, the formation of a salt introduces a new set of physicochemical variables that must be rigorously characterized. Thermochemical data provides a quantitative understanding of the energy landscape of the molecule, which is paramount for ensuring safety, stability, and manufacturability.

Key considerations for a compound like (1R,3R)-3-aminocyclohexanol hydrochloride include:

-

Thermal Stability and Decomposition: The temperature at which a drug substance begins to degrade is a critical safety and quality parameter.[3] This information dictates maximum processing temperatures during steps like drying and milling, and informs storage conditions and shelf-life predictions.[4]

-

Polymorphism and Phase Transitions: Many pharmaceutical solids can exist in multiple crystalline forms (polymorphs), each with different physical properties, including melting point, solubility, and bioavailability.[4] Thermal analysis is the primary tool for identifying and characterizing these forms and the energetic relationships between them.

-

Hygroscopicity and Solvate Formation: The presence of moisture or residual solvents can significantly impact the thermal behavior and stability of a drug substance.[5] Thermochemical analysis can quantify the presence of these solvates and assess their impact on the material's properties.

-

Excipient Compatibility: During formulation, the active pharmaceutical ingredient (API) is mixed with various excipients. Thermal analysis techniques like DSC are rapid screening tools to detect potential interactions between the API and excipients that could compromise the stability of the final drug product.[6]

Given the lack of specific published thermochemical data for (1R,3R)-3-aminocyclohexanol hydrochloride, this guide will focus on the established methodologies for acquiring this critical information.

Experimental Determination of Thermochemical Properties

The primary techniques for experimental thermochemical analysis in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7] These methods provide complementary information on the thermal behavior of a material.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature or time, while they are subjected to a controlled temperature program.[4] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions.

-

Sample Preparation: Accurately weigh 2-5 mg of (1R,3R)-3-aminocyclohexanol hydrochloride into a standard aluminum DSC pan. The use of a microbalance is critical for accuracy.

-

Pan Sealing: Crimp the pan with a lid. For analyzing potential dehydration or desolvation events, a pierced lid is recommended to allow volatiles to escape. For melting point determination of an anhydrous material, a hermetically sealed pan can prevent mass loss prior to melting.

-

Instrument Setup:

-

Place the sealed sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 10 K/min, to a temperature well beyond any expected transitions but below significant decomposition (e.g., 300 °C).[6] The heating rate can influence peak resolution and temperature; consistency is key.[5]

-

-

Data Analysis:

-

Melting Point: The onset temperature of the endothermic melting peak is typically reported as the melting point. The peak temperature and enthalpy of fusion (area under the peak) are also critical parameters.

-

Phase Transitions: Other endothermic or exothermic peaks prior to melting may indicate solid-solid phase transitions (e.g., conversion between polymorphs).

-

Purity Estimation: The presence of impurities can cause a depression and broadening of the melting peak. The van't Hoff equation can be used to estimate purity from the shape of the melting endotherm.[4]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is essential for determining thermal stability, decomposition temperatures, and quantifying the content of volatiles like water and residual solvents.

-

Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) into a TGA crucible (typically ceramic or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA's sensitive microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 K/min).

-

-

Data Analysis:

-

Volatiles Content: Mass loss at temperatures below ~150 °C typically corresponds to the loss of water or volatile organic solvents. The percentage mass loss can be directly quantified from the TGA curve.

-

Decomposition Temperature: The onset temperature of the major mass loss step at higher temperatures is a key indicator of the compound's thermal decomposition point.[7]

-

Decomposition Kinetics: Advanced analysis using multiple heating rates can be used to determine the kinetic parameters (activation energy, reaction order) of the decomposition process.

-

Integrated TGA-DSC Analysis

Modern instruments can perform TGA and DSC measurements simultaneously (TGA-DSC). This is highly advantageous as it allows for the direct correlation of mass changes with their corresponding energetic events.[7] For example, a mass loss in the TGA curve that corresponds to an endothermic peak in the DSC curve confirms an evaporation or dehydration event.

Caption: Experimental workflow for TGA and DSC analysis.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, or to gain deeper mechanistic insight, ab initio computational chemistry provides a powerful alternative for estimating thermochemical properties.[8] Methods based on Density Functional Theory (DFT) can be used to calculate properties like the gas-phase enthalpy of formation (ΔHf°) and standard entropy (S°).

Computational Workflow

-

Conformational Search: The first and most critical step for a flexible molecule like a cyclohexanol derivative is to identify the lowest energy conformer(s).[8][9] The cyclohexane ring can exist in chair, boat, and twist-boat conformations, and the substituents can be axial or equatorial. A systematic search using molecular mechanics force fields followed by DFT optimization of the most stable conformers is necessary. For trans-aminocyclohexanol derivatives, the diequatorial chair conformation is typically the most stable.[10]

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry at the chosen level of theory (e.g., B3LYP or M06-2X with a suitable basis set like 6-311+G(d,p)). This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy contributions.[9]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which allows for significant cancellation of systematic errors in the DFT calculations.[11]

-

Entropy Calculation: The standard entropy is calculated from the vibrational, translational, and rotational contributions obtained from the frequency calculation. For flexible molecules, the contribution of low-frequency torsional modes (internal rotations) should be treated carefully, often using a hindered rotor model to improve accuracy over the standard rigid-rotor harmonic-oscillator (RRHO) approximation.[8]

Caption: Workflow for computational thermochemistry prediction.

Summary of Key Thermochemical Parameters and Their Implications

The following table summarizes the key thermochemical data that should be obtained for (1R,3R)-3-aminocyclohexanol hydrochloride and the direct implications of this data for drug development professionals.

| Parameter | Symbol | Typical Units | Method of Determination | Pharmaceutical Relevance |

| Melting Temperature | Tm | °C | DSC | Critical for identity confirmation and purity assessment. Defines the upper limit for some processing steps.[5] |

| Enthalpy of Fusion | ΔHfus | J/g or kJ/mol | DSC | Related to lattice energy and intermolecular forces. Important for solubility modeling and pre-formulation studies. |

| Decomposition Temperature | Td | °C | TGA | Defines the thermal stability limit. Essential for setting drying/milling temperatures and for safety hazard assessment.[3] |

| Glass Transition Temp. | Tg | °C | DSC | Characterizes the amorphous state. Important for the stability of amorphous solid dispersions and freeze-dried products.[5] |

| Heat Capacity | Cp | J/(g·K) or J/(mol·K) | DSC, Computational | Essential for accurate thermodynamic calculations, process modeling (e.g., heat transfer in reactors/driers), and safety assessments. |

| Enthalpy of Formation | ΔHf° | kJ/mol | Computational | Fundamental thermodynamic property used in reaction calorimetry and to predict the energetics of potential degradation pathways.[11] |

| Standard Entropy | S° | J/(mol·K) | Computational | Used with enthalpy to calculate Gibbs free energy, which governs the spontaneity of chemical and physical processes.[8] |

Conclusion and Forward Outlook

While specific, publicly available thermochemical data for (1R,3R)-3-aminocyclohexanol hydrochloride is currently lacking, this guide provides a robust and scientifically grounded framework for its determination. The combination of experimental thermal analysis using DSC and TGA, complemented by ab initio computational modeling, constitutes a comprehensive strategy for characterizing the critical solid-state properties of this pharmaceutical salt.

For any organization developing or utilizing (1R,3R)-3-aminocyclohexanol hydrochloride, generating this data is not merely an academic exercise. It is a prerequisite for rational process development, ensuring drug product stability, meeting regulatory requirements, and guaranteeing patient safety. The protocols and workflows detailed herein represent an industry-standard approach to building a complete thermochemical profile, transforming an uncharacterized material into a well-understood pharmaceutical substance.

References

-

METTLER TOLEDO. Thermal Analysis in the Pharmaceutical Industry. Available at: [Link][4]

-

NETZSCH Analyzing & Testing. Compatibility Study of a Drug with Different Excipients by DSC and TGA. Available at: [Link][6]

-

PubChem. cis-3-Aminocyclohexanol hydrochloride. National Center for Biotechnology Information. Available at: [Link][12]

-

TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link][5]

-

Westmont College. Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches. (2022). The Westmont Scholar. Available at: [Link][13]

-

Yu, H., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation. Available at: [Link][8][9]

-

Poirier, R. A., & Wilson, P. L. (2012). Comparisons of Computational and Experimental Thermochemical Properties of α-Amino Acids. The Journal of Physical Chemistry B. Available at: [Link][11]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. mt.com [mt.com]

- 5. tainstruments.com [tainstruments.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 8. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. westmont.edu [westmont.edu]

Introduction: The Strategic Importance of Chiral Aminocyclohexanols

An In-depth Technical Guide to (1R,3R)-3-aminocyclohexanol Hydrochloride: A Chiral Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both structural rigidity and stereochemical precision is paramount. (1R,3R)-3-aminocyclohexanol hydrochloride, a specific stereoisomer of 3-aminocyclohexanol, has emerged as a valuable chiral building block for this very reason. Its cyclohexane core provides a conformationally constrained framework, while the defined trans relationship between the amino and hydroxyl groups at the 1 and 3 positions offers a precise orientation for molecular interactions. This unique three-dimensional architecture is instrumental in the synthesis of complex, biologically active molecules, enabling researchers to design compounds with enhanced selectivity and improved pharmacokinetic profiles.[1][2]

This technical guide offers a comprehensive review of (1R,3R)-3-aminocyclohexanol hydrochloride for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis methodologies, and its critical role as an intermediate in the development of novel therapeutics, including analgesics and anti-inflammatory drugs.[1] The structural motif of a chiral amino alcohol is a recurring feature in a vast array of biologically active compounds, including potent drugs like HIV-protease inhibitors and certain antidepressants.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (1R,3R)-3-aminocyclohexanol hydrochloride is fundamental for its effective use in synthesis and drug design. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and biological testing.

| Property | Value | Source |

| CAS Number | 124555-43-7 | |

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.637 g/mol | |

| IUPAC Name | (1R,3R)-3-aminocyclohexan-1-ol hydrochloride | [4] |

| Appearance | Solid | [5] |

| Storage | 2-8°C |

Synthesis and Stereochemical Control

The synthesis of 3-aminocyclohexanols presents a significant stereochemical challenge: controlling both the relative (cis/trans) and absolute (R/S) configuration of the two stereocenters. Historically, methods such as the hydrogenation of aminophenols often resulted in mixtures of diastereomers.[3] Modern synthetic chemistry, however, offers more refined strategies to access specific stereoisomers like (1R,3R)-3-aminocyclohexanol with high purity.

Key Synthetic Strategies

-

Reduction of β-Enaminoketones : A well-established route involves the synthesis of β-enaminoketones from 1,3-cyclohexanediones, followed by reduction.[6] Condensing a 1,3-dione with a chiral amine, such as (S)-α-methylbenzylamine, introduces chirality early in the sequence.[3] The subsequent reduction, often using dissolving metal conditions like sodium in a THF/isopropyl alcohol mixture, can produce a diastereomeric mixture of amino alcohols, which can then be separated.[3][6] The choice of reducing agent and reaction conditions is critical for influencing the diastereoselectivity of this step.[3]

-

Chiral Resolution of Racemic Mixtures : This classical technique remains a widely used method for separating enantiomers.[7] It involves reacting a racemic mixture of 3-aminocyclohexanol with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[7] These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[7] Once separated, the resolving agent is removed to yield the pure enantiomer. While effective, this method can be laborious and is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.[7]

-

Asymmetric Synthesis : These advanced methods aim to directly produce the desired enantiomer in high purity, avoiding the need for resolving a racemic mixture.[3] This can be achieved through the use of chiral catalysts, auxiliaries, or reagents that guide the stereochemical outcome of the reaction. Asymmetric hydrogenation of a prochiral ketone is a powerful example of this approach.[3]

General Experimental Protocol: Reduction of a β-Enaminoketone

The following is a representative, step-by-step methodology for the synthesis of a 3-aminocyclohexanol derivative via the reduction of a β-enaminoketone, illustrating a common synthetic approach.[6]

Step 1: Synthesis of the β-Enaminoketone

-

Combine 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine in toluene.

-

Reflux the mixture to drive the condensation reaction, forming the corresponding β-enaminoketone.

-

Monitor the reaction to completion using an appropriate analytical method (e.g., TLC or GC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product, typically by crystallization, to yield the pure β-enaminoketone.

Step 2: Reduction to the 3-Aminocyclohexanol

-

Dissolve the purified β-enaminoketone in a mixture of THF and isopropyl alcohol.

-

Cool the solution in an ice bath and carefully add sodium metal in small portions.

-

Allow the reaction to stir at room temperature until all the sodium has reacted.

-

Quench the reaction carefully with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture of amino alcohols using column chromatography to isolate the desired stereoisomer.

Caption: Synthesis of (1R,3R)-3-Aminocyclohexanol via β-enaminoketone reduction.

Applications in Drug Discovery

The utility of (1R,3R)-3-aminocyclohexanol hydrochloride lies in its role as a versatile chiral intermediate.[3] Its rigid structure allows chemists to introduce specific spatial arrangements of functional groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[3] This makes it a valuable scaffold for creating libraries of compounds for screening and for the structure-activity relationship (SAR) optimization of lead compounds.

-

Kinase Inhibitors & GPCR Modulators : The aminocyclohexanol scaffold is valuable for synthesizing a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[8]

-

Antiviral and Anticancer Agents : Chiral aminocycloalkanols are key building blocks for carbocyclic nucleosides, which are investigated for their potential as antiviral and anticancer agents.[9]

-

Rheumatoid Arthritis and Psoriasis : The related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, is used in the preparation of 6-aminopyridine-3-thiazole for treating or improving rheumatoid arthritis or psoriasis, highlighting the therapeutic potential of this class of molecules.[5]

Caption: Workflow for utilizing the chiral scaffold in drug discovery.

Analytical Characterization and Quality Control

Ensuring the stereochemical purity of (1R,3R)-3-aminocyclohexanol hydrochloride is critical for its application in pharmaceutical development. A combination of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and relative stereochemistry (cis/trans) of the aminocyclohexanol.[6][10]

-

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.[11] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their accurate quantification.[11][12]

-

Gas Chromatography (GC) : GC can also be used, often after derivatization, to assess the purity and diastereomeric ratio of synthetic intermediates and the final product.[10]

Conclusion

(1R,3R)-3-aminocyclohexanol hydrochloride is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its defined stereochemistry and rigid conformation provide a reliable platform for the design and synthesis of novel therapeutics with high specificity and efficacy. From its challenging, stereocontrolled synthesis to its application in creating potent kinase inhibitors and other biologically active molecules, this compound exemplifies the importance of chiral building blocks in modern drug discovery. As the demand for enantiomerically pure pharmaceuticals continues to grow, the value of scaffolds like (1R,3R)-3-aminocyclohexanol hydrochloride in both academic research and industrial drug development is set to increase.

References

- Benchchem. Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry.

- Home Sunshine Pharma. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3.

- National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Benchchem. (1R,3S)-3-Aminocyclohexanol | 6982-42-9.

- Semantic Scholar. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- Guidechem.

- ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

- PubChem. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491.

- Chem-Impex. 3-Amino-ciclohexanol.

- Wikipedia. Chiral resolution.

- ChemShuttle. (1R,3R)-3-aminocyclohexanol hydrochloride.

- Benchchem. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8.

- Chem-Impex. 3-Amino-cyclohexanol.

- University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.

- National Institutes of Health (NIH).

- National Institutes of Health (NIH). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

- IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- ChemicalBook. 721884-82-8((1R,3R)-3-AMINO-CYCLOHEXANOL) Product Description.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]

- 4. 721884-82-8 CAS MSDS ((1R,3R)-3-AMINO-CYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Potential research areas for (1R,3R)-3-aminocyclohexanol hydrochloride

A-00: Executive Summary

(1R,3R)-3-Aminocyclohexanol hydrochloride is a chiral bifunctional molecule poised for significant exploration in medicinal chemistry and materials science. Its rigid cyclohexyl backbone, combined with the stereochemically defined cis-1,3-amino alcohol arrangement, presents a unique scaffold. While its direct therapeutic applications are not yet established, its structural motifs are present in numerous biologically active compounds. This guide outlines three primary, high-potential research avenues: its investigation as a novel glycosidase inhibitor for metabolic diseases, its use as a versatile chiral scaffold for the synthesis of compound libraries targeting kinases or GPCRs, and its application as a chiral ligand in asymmetric catalysis. For each area, we provide the scientific rationale, key research questions, and detailed, field-tested experimental protocols designed to yield actionable data. This document serves as a strategic roadmap for researchers aiming to unlock the full potential of this promising chemical entity.

A-01: Introduction to (1R,3R)-3-Aminocyclohexanol Hydrochloride

(1R,3R)-3-Aminocyclohexanol is a saturated cyclic 1,3-amino alcohol. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a wide range of experimental conditions. The defining features of this molecule are:

-

Defined Stereochemistry: The (1R,3R) configuration dictates a cis relationship between the amino and hydroxyl groups. This fixed spatial arrangement is critical for specific molecular recognition events with biological targets like enzyme active sites.[1][2] The inherent chirality of molecules is a cornerstone of modern pharmacology, as often only one enantiomer of a drug exhibits the desired therapeutic effect.[3]

-

Bifunctional Nature: The presence of a primary amine (-NH₂) and a secondary alcohol (-OH) provides two distinct points for chemical modification. These functional groups can act as hydrogen bond donors and acceptors, crucial for receptor binding, and serve as synthetic handles for building more complex molecules.[4][5]

-

Conformationally Rigid Scaffold: The cyclohexane ring provides a robust, non-planar framework that reduces the conformational flexibility of the molecule. This rigidity can lead to higher binding affinity and selectivity for a target protein by minimizing the entropic penalty upon binding.

These characteristics make (1R,3R)-3-aminocyclohexanol hydrochloride an attractive starting point for drug discovery and catalyst development. Its structural similarity to the core of various bioactive compounds suggests a high probability of identifying novel biological activities.[4][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | PubChem[1][2] |

| Molecular Weight | 151.64 g/mol | PubChem[1][2] |

| IUPAC Name | (1R,3R)-3-aminocyclohexan-1-ol hydrochloride | PubChem[1][2] |

| Stereochemistry | cis | Inferred from (1R,3R) |

| Appearance | White to off-white solid | Typical for amine HCl salts |

| Solubility | Soluble in water, methanol | Typical for amine HCl salts |

B-01: Research Area 1: Glycosidase Inhibition for Metabolic Disorders

Scientific Rationale

The structure of (1R,3R)-3-aminocyclohexanol mimics that of monosaccharides, with the amine group protonated at physiological pH resembling the oxocarbenium ion transition state of glycosidic bond cleavage. This structural analogy makes it a prime candidate for inhibiting glycosidases.[7] α-Glucosidase, an enzyme in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose.[8][9] Inhibiting this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.[10] Marketed drugs like Acarbose and Miglitol validate this therapeutic approach.[10][11] Given its sugar-like scaffold, (1R,3R)-3-aminocyclohexanol hydrochloride is a compelling candidate for investigation as a novel α-glucosidase inhibitor.

Key Research Questions

-

Does (1R,3R)-3-aminocyclohexanol hydrochloride exhibit inhibitory activity against α-glucosidase in vitro?

-

What is the potency (IC₅₀) and kinetic mechanism of inhibition (e.g., competitive, non-competitive)?

-

How does its activity compare to known inhibitors like Acarbose?

-

Can chemical modification of the amino or hydroxyl groups improve potency or selectivity?

Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to be a self-validating system for determining the inhibitory potential and kinetics of the test compound.

Caption: Workflow for α-Glucosidase Inhibition Screening.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.8. Causality: This pH is optimal for the activity of α-glucosidase from Saccharomyces cerevisiae, a common model enzyme.

-

Enzyme Solution: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in Assay Buffer to a final concentration of 0.5 U/mL. Prepare fresh daily and keep on ice.

-

Substrate Solution: Dissolve p-Nitrophenyl-α-D-glucopyranoside (PNPG) in Assay Buffer to a final concentration of 5 mM.

-

Test Compound (TC): Prepare a 10 mM stock solution of (1R,3R)-3-aminocyclohexanol hydrochloride in DMSO. Create serial dilutions in Assay Buffer (e.g., 1000 µM to 1 µM).

-

Positive Control: Prepare a stock solution of Acarbose in Assay Buffer and create serial dilutions.

-

Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃). Causality: The high pH of this solution denatures the enzyme, instantly stopping the reaction, and develops the yellow color of the p-nitrophenolate product for measurement.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the TC dilutions to the respective wells.

-

Add 10 µL of Acarbose dilutions for the positive control curve.

-

Add 10 µL of Assay Buffer to control wells (100% activity) and blank wells.

-

Add 20 µL of Enzyme Solution to all wells except the blank. Mix gently.

-